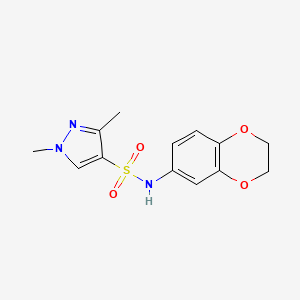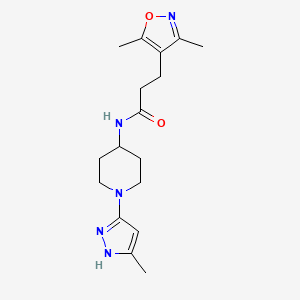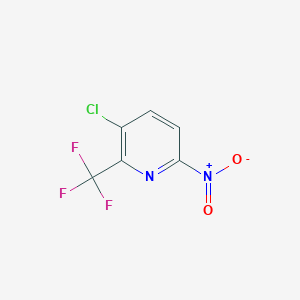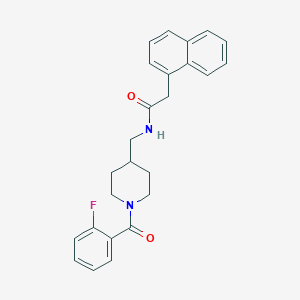
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a compound that has been the subject of various scientific studies . It is a sulfonamide derivative, a class of compounds known for their significant biological activities . Sulfonamides are widely used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain the final product .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .科学的研究の応用
Synthesis and Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives have been explored for their potential in various biological activities, including their role as inhibitors, antimicrobial agents, and anticancer activities. These compounds have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, exhibiting significant effects and suggesting their potential for further investigation as lead molecules for therapeutic applications (Kucukoglu et al., 2016).
Antimicrobial and Antioxidant Activities
Research has shown that pyrazole-based sulfonamide derivatives possess significant antimicrobial and antioxidant activities. These activities were determined through various in vitro assays, highlighting the therapeutic potential of these compounds against selected bacterial and fungal strains, as well as their capacity to scavenge free radicals (Badgujar et al., 2018).
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory effects of these sulfonamide derivatives, particularly against carbonic anhydrase isoenzymes and acetylcholinesterase. These inhibitors display low cytotoxicity and show potential as novel candidates for the development of therapeutic agents targeting these enzymes (Ozgun et al., 2019).
Novel Drug Candidates
The design and synthesis of sulfonamide-based hybrid compounds, incorporating various pharmacophores, have led to the identification of numerous novel drug candidates. These compounds have shown a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain activities, among others. This highlights the versatility and potential of these derivatives in medicinal chemistry and drug development (Ghomashi et al., 2022).
Anticancer and Radiosensitizing Properties
Further research into sulfonamide derivatives has revealed their promising anticancer and radiosensitizing properties. These studies have led to the synthesis of compounds exhibiting potent in vitro anticancer activity against various cancer cell lines, alongside their ability to enhance the cell-killing effect of γ-radiation. This opens up new avenues for the development of effective cancer therapies (Ghorab et al., 2015).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-13(8-16(2)14-9)21(17,18)15-10-3-4-11-12(7-10)20-6-5-19-11/h3-4,7-8,15H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGVSGUHJTQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)

![(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2749847.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749849.png)


![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2749856.png)

![methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2749858.png)
![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2749859.png)

